

preparing 28-Deoxonimbolide stock solutions for experiments

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Compound of Interest

Compound Name: 28-Deoxonimbolide

Cat. No.: B237985

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Application Notes and Protocols for 28-Deoxonimbolide

Introduction

28-Deoxonimbolide is a limonoid compound isolated from the seeds of the neem tree, *Azadirachta indica*.^{[1][2]} It has garnered significant interest in biomedical research for its potential as an anti-inflammatory and anticancer agent.^[1] Studies have demonstrated that **28-Deoxonimbolide** exhibits potent cytotoxic activity against various cancer cell lines and can induce apoptosis through both mitochondrial and death receptor-mediated pathways.^[3] Specifically, it has been shown to activate caspases-8, -9, and -3, key executioners of apoptosis.^[3] Furthermore, some evidence suggests it may modulate cellular responses by inhibiting NF- κ B signaling pathways.^[1]

Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo experimentation to ensure the reliability and reproducibility of results. This document provides a detailed protocol for the preparation, storage, and handling of **28-Deoxonimbolide** stock solutions for research applications.

Physicochemical Properties

A summary of the key physicochemical properties of **28-Deoxonimbolide** is provided below. This information is essential for accurate stock solution preparation and handling.

Property	Value	Source
Molecular Formula	C ₂₇ H ₃₂ O ₆	[1][4]
Molecular Weight	452.55 g/mol	[3][5]
CAS Number	126005-94-5	[1][3][6]
Appearance	Powder	[3]
Solubility	DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate	[3]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for preparing a high-concentration stock solution of **28-Deoxonimbolide**.

- **28-Deoxonimbolide** powder (purity ≥98%)
- Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
- Calibrated analytical balance
- Sterile microcentrifuge tubes or amber glass vials
- Sterile, RNase/DNase-free pipette tips
- Vortex mixer
- Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

This protocol provides instructions for preparing a 10 mM stock solution in DMSO, a common starting concentration for many cell-based assays.

- **Pre-weighing Preparation:** Before opening the vial, briefly centrifuge the **28-Deoxonimbolide** powder to ensure all contents are at the bottom of the container.

- Weighing the Compound:
 - On a calibrated analytical balance, carefully weigh out 1 mg of **28-Deoxonimbolide** powder.
 - Transfer the powder to a sterile microcentrifuge tube or amber vial. Note: For higher accuracy, weigh a larger mass (e.g., 5 mg) and scale the solvent volume accordingly.
- Calculating Solvent Volume:
 - Use the following formula to calculate the volume of DMSO required: $\text{Volume } (\mu\text{L}) = (\text{Mass (mg)} / \text{Molecular Weight (g/mol)}) * 1,000,000 / \text{Concentration (mM)}$
 - For 1 mg of **28-Deoxonimbolide** (MW = 452.55 g/mol) to make a 10 mM stock: $\text{Volume } (\mu\text{L}) = (1 \text{ mg} / 452.55 \text{ g/mol}) * 1,000,000 / 10 \text{ mM} = 220.97 \mu\text{L}$
- Dissolving the Compound:
 - Add the calculated volume (221 μL) of anhydrous DMSO to the vial containing the **28-Deoxonimbolide** powder.
 - Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
- Storage:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots in tightly sealed amber vials or tubes at -20°C for short-term storage (1-3 months) or at -80°C for long-term storage (up to 12 months).

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.

- Example Dilution: To prepare a 100 μM working solution from a 10 mM stock, perform a 1:100 dilution. For instance, add 10 μL of the 10 mM stock solution to 990 μL of cell culture

medium.

- Note on Solubility: **28-Deoxonimbolide** is a hydrophobic compound. When diluting the DMSO stock into aqueous buffers or media, ensure the final DMSO concentration does not exceed a level that affects the experimental system (typically <0.5%). If precipitation occurs, consider using a lower concentration or a different formulation strategy.

Application Data

28-Deoxonimbolide has demonstrated significant cytotoxicity across a range of human cancer cell lines. The 50% inhibitory concentration (IC₅₀) values provide a useful reference for determining appropriate concentration ranges for new experiments.

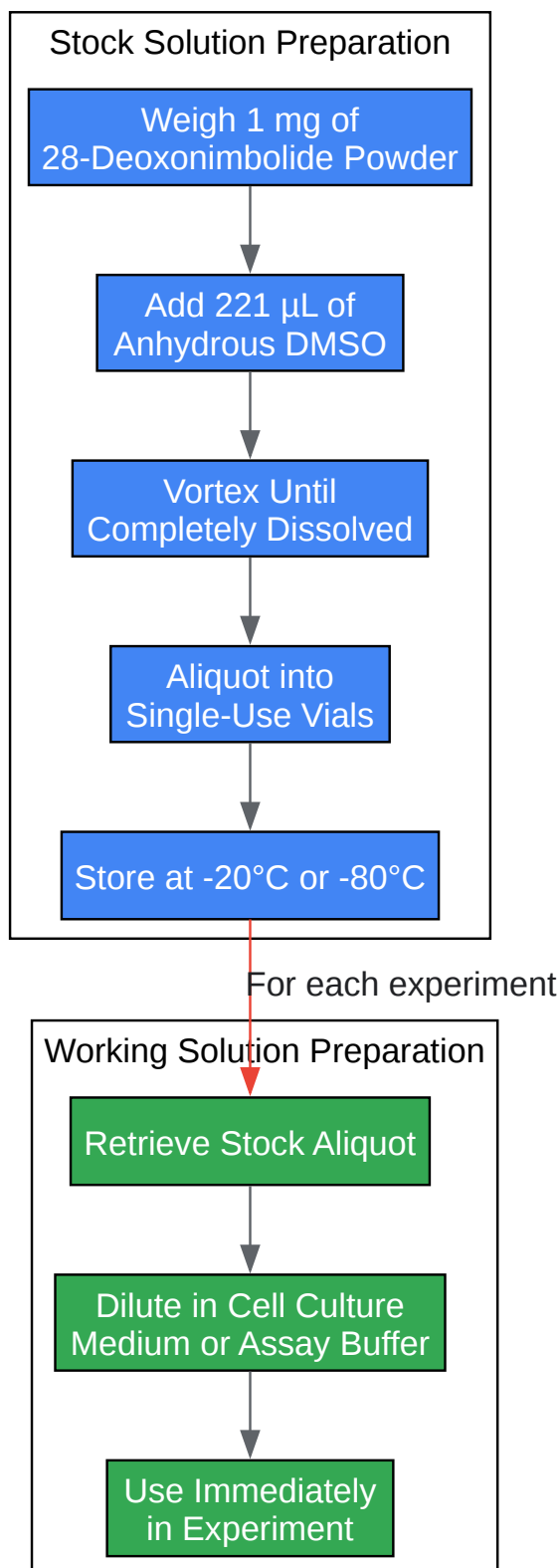
Cell Line	Cancer Type	IC ₅₀ (μM) after 48h
HL-60	Leukemia	2.7
SK-BR-3	Breast	1.7
AZ521	Stomach	2.4
A549	Lung	9.3
CRL1579	Melanoma	14.2

Data derived from cytotoxicity assays where cells were treated for 48 hours.[3]

For mechanistic studies, such as apoptosis analysis or western blotting, concentrations around 30 μM for up to 24 hours have been effectively used in HL-60 cells.[3]

Visualizations

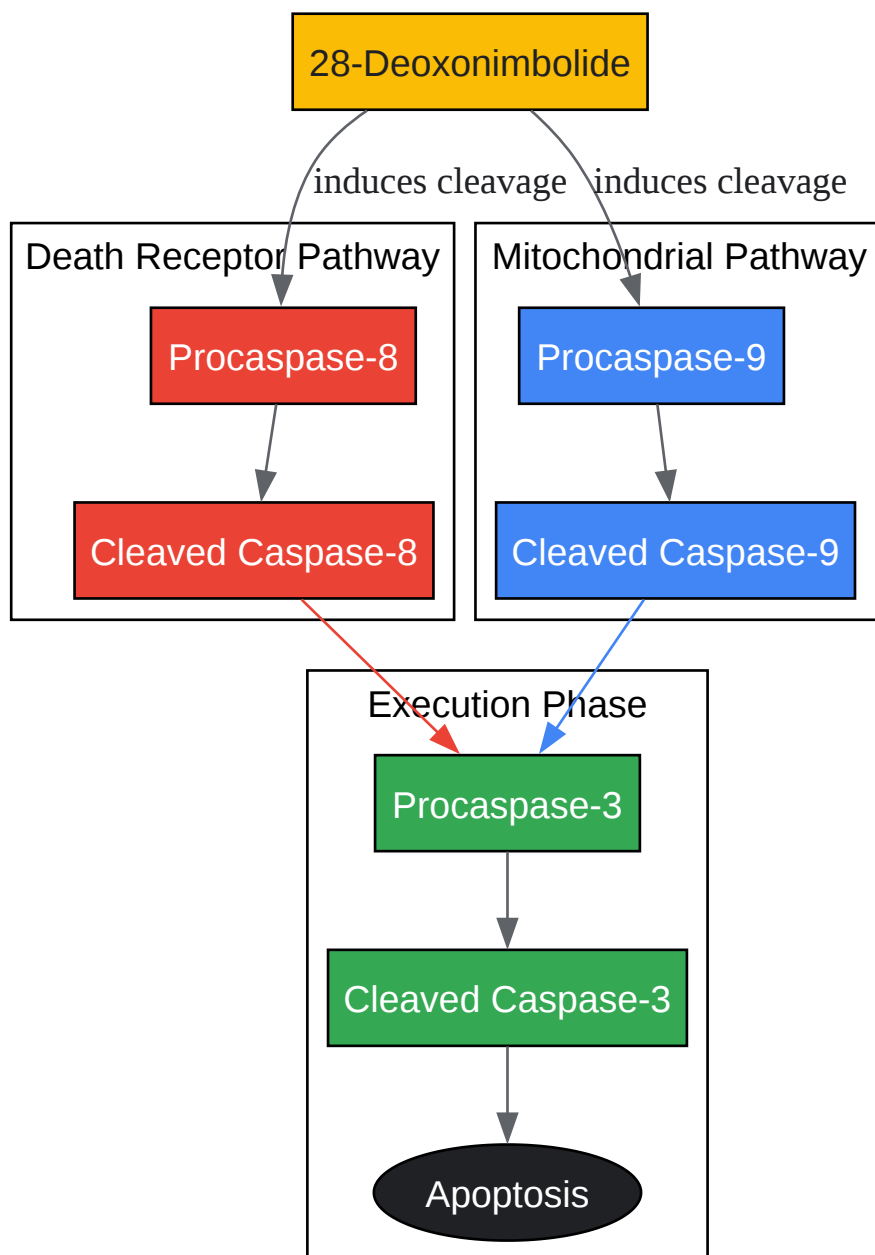
The following diagram illustrates the standard workflow for preparing **28-Deoxonimbolide** stock and working solutions.



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Workflow for preparing **28-Deoxonimbolide** solutions.

This diagram provides a simplified overview of the apoptotic pathway induced by **28-Deoxonimbolide** as reported in HL-60 cells.[3]



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Apoptotic pathway induced by **28-Deoxonimbolide**.

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